molecular formula C15H14ClNO4 B11947137 N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide CAS No. 853349-21-0

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide

Cat. No.: B11947137
CAS No.: 853349-21-0
M. Wt: 307.73 g/mol
InChI Key: LELPKOPZITUCLB-AATRIKPKSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide is an organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with furan-2-carboxylic acid under specific conditions. The reaction may proceed through the formation of an intermediate, such as an ester or an acid chloride, followed by amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring may be susceptible to oxidation under certain conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)propionamide
  • N-(5-Chloro-2,4-dimethoxyphenyl)-3-(thiophen-2-yl)acrylamide
  • N-(5-Chloro-2,4-dimethoxyphenyl)-3-(pyridin-2-yl)acrylamide

Comparison

Compared to similar compounds, N-(5-Chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)acrylamide may exhibit unique properties due to the presence of the furan ring, which can influence its reactivity and biological activity

Properties

CAS No.

853349-21-0

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

IUPAC Name

(E)-N-(5-chloro-2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C15H14ClNO4/c1-19-13-9-14(20-2)12(8-11(13)16)17-15(18)6-5-10-4-3-7-21-10/h3-9H,1-2H3,(H,17,18)/b6-5+

InChI Key

LELPKOPZITUCLB-AATRIKPKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CO2)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C=CC2=CC=CO2)Cl)OC

Origin of Product

United States

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